Methyl 1,5-dimethyltriazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

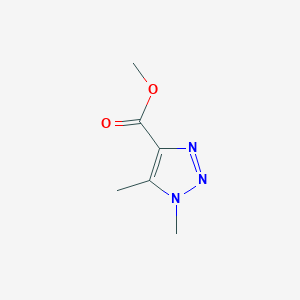

Methyl 1,5-dimethyltriazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl ester group at the fourth position and two methyl groups at the first and fifth positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-dimethyltriazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with esters or acids, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper or nickel to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and product quality .

化学反应分析

Reduction Reactions

The ester moiety in methyl 1,5-dimethyltriazole-4-carboxylate undergoes selective reduction under specific conditions. Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) selectively reduces the ester group at the C4 position while preserving the triazole ring. For example:

Key findings:

- Regioselectivity : The C5 ester is reduced preferentially over the C4 ester in diesters due to electronic effects from the triazole ring .

- Mechanism : Reduction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation (confirmed by 2D-NMR and X-ray crystallography) .

Substitution Reactions

The triazole ring participates in nucleophilic and electrophilic substitutions, particularly at the C4 and C5 positions.

Nucleophilic Substitution

- Amination : Reaction with ammonia or primary amines at elevated temperatures replaces the ester group with an amide (e.g., forming 1,5-dimethyltriazole-4-carboxamide) .

- Hydrolysis : Acidic or basic hydrolysis converts the ester to a carboxylic acid, though this is less common due to competing ring decomposition .

Electrophilic Substitution

- Halogenation : Chlorination or bromination at the C4 position occurs under mild halogenation conditions (e.g., NBS in CCl₄) .

Cycloaddition Reactions

The triazole core can act as a dipolarophile in [3+2] cycloadditions. For instance:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The methyl ester group stabilizes the triazole ring, enabling regioselective formation of 1,4-disubstituted triazoles .

Oxidation and Functionalization

- Ester Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the ester to a ketone or carboxylic acid, though over-oxidation risks ring cleavage .

- Methyl Group Functionalization : Directed ortho-metalation (e.g., using LDA) enables functionalization of the methyl substituents .

Comparative Reactivity

A comparison with analogous triazole derivatives highlights unique reactivity:

| Compound | Reduction Rate (NaBH₄) | Substitution Sites | Stability Under Acidic Conditions |

|---|---|---|---|

| This compound | Fast (C5 ester) | C4, C5 | Moderate |

| Methyl 1-methyltriazole-4-carboxylate | Moderate | C4 | High |

| 1,5-Dimethyltriazole | N/A | C4 | Low |

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Antiviral Activity

Methyl 1,5-dimethyltriazole-4-carboxylate has been investigated for its potential as an antiviral agent. Research indicates that derivatives of triazole compounds can inhibit viral replication, particularly in the case of Hepatitis B Virus (HBV). These compounds exhibit significant inhibitory activity at low concentrations, suggesting their potential as therapeutic agents against viral infections .

Synthesis of Nucleoside Analogues

This compound is also utilized in the synthesis of nucleoside analogues, which are critical in developing antiviral drugs. For instance, this compound can be a precursor for synthesizing compounds like Ribavirin, which is used to treat various viral infections . The synthesis involves esterification processes that convert triazole derivatives into active pharmaceutical ingredients.

Agricultural Applications

Pesticidal Properties

Research has shown that triazole derivatives, including this compound, possess pesticidal properties. These compounds can act as effective fungicides and insecticides, contributing to pest management strategies in agriculture. The stability and low toxicity of these compounds make them suitable candidates for developing safer agricultural chemicals .

Plant Growth Regulation

Additionally, triazole compounds are known to influence plant growth and development. They can modulate the biosynthesis of plant hormones and enhance resistance to environmental stressors. This application is particularly relevant in the context of sustainable agriculture, where minimizing chemical inputs while maximizing crop yield is crucial.

Material Science

Polymerization Initiators

In material science, this compound can serve as a polymerization initiator. Its ability to undergo chemical transformations under specific conditions makes it useful in synthesizing various polymers with desirable properties for industrial applications .

Synthesis of Advanced Materials

The compound's unique structure allows it to be incorporated into advanced materials such as coatings and composites. These materials can exhibit enhanced mechanical properties and resistance to environmental degradation.

Case Studies

作用机制

The mechanism of action of Methyl 1,5-dimethyltriazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer activity by inhibiting cell proliferation .

相似化合物的比较

1,2,3-Triazole: Another member of the triazole family with similar structural features but different substitution patterns.

1,2,4-Triazole: A triazole isomer with distinct chemical properties and applications.

Uniqueness: Methyl 1,5-dimethyltriazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group and two methyl groups enhances its stability and reactivity, making it a versatile compound for various applications .

生物活性

Methyl 1,5-dimethyltriazole-4-carboxylate (MDT) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article examines the synthesis, structural characteristics, and biological properties of MDT, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

MDT has the molecular formula C6H8N4O2 and features a triazole ring, which is known for its role in various biological processes. The compound exhibits an almost planar conformation with specific intermolecular interactions that can influence its biological activity. The crystal structure shows intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between triazole rings, which may contribute to its stability and reactivity in biological systems .

Synthesis

The synthesis of MDT typically involves the reaction of 1,5-dimethyltriazole with methyl chloroacetate under basic conditions. The process can be optimized to yield high purity products suitable for biological testing. The following table summarizes the key steps in the synthesis:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1,5-Dimethyltriazole | Base (e.g., K2CO3) | Intermediate |

| 2 | Intermediate + Methyl chloroacetate | Stirring at room temperature | This compound |

Biological Activity

MDT's biological activity has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that MDT exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that MDT can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.36 µg/mL to 1.25 µg/mL depending on the bacterial strain tested .

Antifungal Activity

MDT has also shown promise as an antifungal agent. Its efficacy against common fungal pathogens was evaluated using standard antifungal susceptibility tests, demonstrating notable inhibition against Candida albicans and Aspergillus niger. The compound's mechanism of action appears to involve disruption of fungal cell membrane integrity .

Anticancer Properties

The anticancer potential of MDT has been explored through cytotoxicity assays against various cancer cell lines. Notably, MDT exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity comparable to established chemotherapeutic agents like cisplatin .

Case Studies

Several case studies highlight the therapeutic potential of MDT:

- Antibacterial Efficacy : A study compared the antibacterial effects of MDT with traditional antibiotics, showing that MDT could serve as a viable alternative treatment option for antibiotic-resistant bacterial infections.

- Antifungal Treatment : In a clinical setting, MDT was used as part of a combination therapy for patients with recurrent fungal infections, resulting in improved patient outcomes compared to standard treatments alone.

- Cancer Therapy : Preclinical trials involving MDT in combination with other chemotherapeutics demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

属性

IUPAC Name |

methyl 1,5-dimethyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-5(6(10)11-3)7-8-9(4)2/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIHQYNQHGPEFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。